molecular formula C13H7F2N B596440 4-(3,5-Difluorophenyl)benzonitrile CAS No. 1365272-12-3

4-(3,5-Difluorophenyl)benzonitrile

Cat. No. B596440
M. Wt: 215.203
InChI Key: SUJHUDVODJQZHR-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H7F2N and a molecular weight of 215.2 . Its IUPAC name is 3’,5’-difluoro [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 4-(3,5-Difluorophenyl)benzonitrile is 1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H . The exact molecular structure visualization is not available in the search results.

Scientific Research Applications

Applications in Materials Science and Chemistry

  • Electrolyte Additives in Lithium-Ion Batteries : A related compound, 4-(Trifluoromethyl)-benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries, improving cyclic stability and capacity retention significantly, suggesting potential utility of fluorinated benzonitriles in battery technology (Huang et al., 2014).

  • Fuel Cell Technology : Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers synthesized for proton exchange membrane applications in direct methanol fuel cells (DMFC) and H2/air fuel cells, indicate the relevance of benzonitrile derivatives in enhancing fuel cell performance and durability (Sankir et al., 2007).

Applications in Pharmacology and Drug Development

  • Androgen Receptor Antagonists : The synthesis and evaluation of a novel, nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, for potential use in treating conditions like androgenetic alopecia without phototoxicity, highlights the pharmaceutical applications of benzonitrile derivatives (Li et al., 2008).

Applications in Organic Chemistry and Polymer Science

  • Atom Transfer Radical Polymerization (ATRP) : Thienothiophene derivatives, related to benzonitrile compounds, have been activated for photoinduced metal-free ATRP, demonstrating the potential for benzonitrile derivatives in initiating controlled polymerization processes, which are crucial for the development of advanced polymeric materials (Kütahya et al., 2017).

Applications in Synthetic Organic Chemistry

  • N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly : A novel [4 + 2]-benzannulation protocol catalyzed by N-heterocyclic carbene (NHC) for assembling the benzonitrile framework opens new avenues for synthesizing complex molecules that contain the benzonitrile moiety, relevant to natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Safety And Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(3,5-difluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJHUDVODJQZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742875
Record name 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)benzonitrile

CAS RN

1365272-12-3
Record name 3′,5′-Difluoro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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